Isococculidine

Description

Historical Context of Erythrinan (B1236395) Alkaloid Discovery and Isococculidine Identification

The journey into the world of Erythrinan alkaloids began in the late 19th century, when extracts from plants of the Erythrina genus were noted for their curare-like neuromuscular blocking effects. This observation spurred initial phytochemical explorations. However, it was not until the mid-20th century that the field saw significant advancements. A pivotal moment came in 1939 when Karl Folkers and his team successfully isolated the first compound from this family, erythroidine. Subsequent decades saw the isolation of numerous other Erythrinan alkaloids, with the fundamental structural framework being definitively established through the work of chemists like Vladimir Prelog and Virgil Boekelheide.

While the majority of early research centered on the Erythrina genus, the 1970s marked a significant expansion in the known botanical sources of these alkaloids. During this period, extensive research was conducted on the chemical constituents of Cocculus laurifolius, a plant from the Menispermaceae family. It was within this context of exploring novel alkaloid sources that this compound was identified. Research led by scientists such as D. S. Bhakuni was instrumental in investigating the diverse alkaloids within this plant. A 1977 paper on the biosynthesis of this compound confirmed its presence and metabolic pathways in Cocculus laurifolius, solidifying its place within the Erythrinan alkaloid family. rsc.org This discovery was particularly notable as it highlighted that the complex Erythrinan skeleton was not exclusive to the Erythrina genus.

Phylogenetic and Botanical Origins of this compound-Producing Species, notably Cocculus laurifolius

This compound is primarily isolated from Cocculus laurifolius DC., a species belonging to the Menispermaceae family, commonly known as the moonseed family. This evergreen shrub or small tree is native to the subtropical and tropical regions of Asia, including the foothills of the Himalayas, China, and Japan. The Menispermaceae family is well-regarded as a rich source of a wide variety of isoquinoline (B145761) alkaloids.

The botanical origin of this compound is of significant phylogenetic interest. The vast majority of the hundreds of known Erythrinan alkaloids are found in species of the genus Erythrina, which belongs to the Fabaceae (legume) family. The Fabaceae and Menispermaceae families are not closely related in the plant kingdom, belonging to different orders (Fabales and Ranunculales, respectively). The occurrence of such a structurally complex and biosynthetically specific class of alkaloids in two distantly related plant families is a noteworthy example of convergent evolution in secondary metabolism. This suggests that the genetic pathways responsible for producing the Erythrinane core may have evolved independently in these separate lineages, a topic of ongoing scientific interest. The presence of this compound in Cocculus laurifolius underscores the chemical diversity within the Menispermaceae family and highlights the intricate evolutionary history of alkaloid biosynthesis in the plant kingdom.

Structural Framework of this compound within the Erythrinan Alkaloid Family

All Erythrinan alkaloids share a characteristic foundational structure known as the Erythrinane skeleton. This is a tetracyclic spiroamine system, meaning it consists of four fused rings with a spirocyclic junction at a nitrogen-containing center. The rings are conventionally labeled A, B, C, and D.

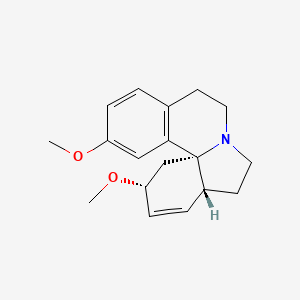

This compound is classified as an "abnormal" Erythrina alkaloid, a designation that relates to its biosynthetic origins from the precursor (+)-norprotosinomenine. rsc.org Its structure conforms to the fundamental Erythrinane framework but possesses specific substitutions that define its chemical identity. The molecule features a dienoid system in the A-ring and an aromatic D-ring, which are common features among many Erythrinan alkaloids. The specific arrangement of methoxy (B1213986) and hydroxyl groups on this skeleton distinguishes this compound from other related compounds found in both Cocculus and Erythrina species. The precise stereochemistry at its chiral centers is a critical aspect of its structure, influencing its three-dimensional shape.

Below is a table summarizing key chemical data for this compound.

| Property | Data |

| Chemical Formula | C₁₈H₂₁NO₃ |

| Molecular Weight | 315.37 g/mol |

| Class | Erythrinan Alkaloid |

| Core Skeleton | Erythrinane |

| Botanical Source | Cocculus laurifolius |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H23NO2 |

|---|---|

Molecular Weight |

285.4 g/mol |

IUPAC Name |

(2R,4aR,13bS)-2,12-dimethoxy-2,4a,5,6,8,9-hexahydro-1H-indolo[7a,1-a]isoquinoline |

InChI |

InChI=1S/C18H23NO2/c1-20-15-5-3-13-7-9-19-10-8-14-4-6-16(21-2)12-18(14,19)17(13)11-15/h3-6,11,14,16H,7-10,12H2,1-2H3/t14-,16-,18-/m0/s1 |

InChI Key |

FWXCNFQLKQCXQP-ZVZYQTTQSA-N |

SMILES |

COC1CC23C(CCN2CCC4=C3C=C(C=C4)OC)C=C1 |

Isomeric SMILES |

CO[C@@H]1C[C@@]23[C@H](CCN2CCC4=C3C=C(C=C4)OC)C=C1 |

Canonical SMILES |

COC1CC23C(CCN2CCC4=C3C=C(C=C4)OC)C=C1 |

Origin of Product |

United States |

Isolation and Natural Occurrence of Isococculidine

Plant Sources of Isococculidine: Focus on Cocculus laurifolius

The plant species Cocculus laurifolius DC. (Menispermaceae) is recognized as a significant source of this compound cabidigitallibrary.orgnih.govresearchgate.netnih.govprota4u.orgresearchgate.netresearchgate.netacs.org. This plant, widely distributed in various parts of Asia, has been a subject of extensive phytochemical investigation due to its rich alkaloid content. This compound has been isolated from both the leaves and roots of Cocculus laurifolius nih.govprota4u.org.

The isolation studies from Cocculus laurifolius have identified a complex mixture of alkaloids. Alongside this compound, other notable compounds reported include cocculine, cocculidine, dihydroerysodine, isococculine, coccuvine, coccuvinine, cocculitine, cocculitinine, cocculidinone, cocculimine, coccoline, coccolinine, coccudienone, sebiferine, stepharine, N-methylstepharine, laurifonin, laurifine, and laurifinine cabidigitallibrary.org. More specifically, this compound has been classified as an abnormal Erythrina alkaloid researchgate.netacs.org.

Table 1: Representative Alkaloids Isolated from Cocculus laurifolius

Note: This table lists representative compounds and is not exhaustive of all compounds isolated from Cocculus laurifolius.

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from complex plant matrices typically involves a combination of extraction and chromatographic separation techniques. Ethanol has been frequently employed as a solvent for the extraction of alkaloids from Cocculus laurifolius researchgate.netbanglajol.info.

Following extraction, a range of chromatographic methods are utilized for the purification and isolation of specific compounds like this compound. These techniques leverage differences in the physical and chemical properties of the compounds to achieve separation mdpi.comhilarispublisher.com. Commonly applied methods include:

Column Chromatography (CC): A fundamental technique that separates compounds based on their differential adsorption and elution properties using a stationary phase packed in a column hilarispublisher.comedubirdie.com.

High-Performance Liquid Chromatography (HPLC): A widely used method for both analytical and preparative separations, offering high resolution and efficiency mdpi.comwaters.comfrontiersin.org. Preparative HPLC is specifically employed for isolating larger quantities of target compounds waters.comchromatographyonline.com.

Medium Pressure Liquid Chromatography (MPLC): An intermediate technique that offers advantages in speed and resolution compared to traditional column chromatography mdpi.com.

High-Speed Counter-Current Chromatography (HSCCC): An advanced technique that avoids solid stationary phases, thereby minimizing irreversible adsorption and sample degradation edubirdie.com.

Thin-Layer Chromatography (TLC): Often used as a preliminary screening tool to monitor separation progress and identify fractions containing the target compound hilarispublisher.comedubirdie.com.

After isolation through chromatography, spectroscopic methods are crucial for the structural elucidation and confirmation of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy nih.govnih.govacs.orgnovateurpublication.comresearchgate.net. These techniques provide detailed information about the molecular structure, functional groups, and mass of the isolated compound.

Quantitative Research Methodologies for this compound Content in Biological Matrices

Determining the precise quantity of this compound within biological matrices, such as plant extracts or potentially other biological samples, necessitates robust quantitative analytical methodologies. While specific quantitative studies on this compound content in biological matrices were not detailed in the provided search results, established methods for alkaloid quantification are applicable.

General quantitative phytochemical analysis often employs spectrophotometric methods, such as the Folin-Ciocalteu assay for total phenolics or specific assays for total alkaloid content indianbotsoc.orgchemsociety.org.ngajper.com. However, for precise quantification of individual compounds like this compound, more advanced chromatographic techniques coupled with sensitive detection methods are preferred.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like UV-Vis or Mass Spectrometry (LC-MS), is a standard technique for the quantitative analysis of natural products mdpi.comwaters.com. It allows for the separation of this compound from other matrix components before detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is a cornerstone for quantitative analysis in biological matrices frontiersin.orgjapsonline.comnih.gov. LC-MS/MS provides both separation and highly specific detection, enabling accurate quantification even at low concentrations. Methodologies involving sample preparation techniques such as protein precipitation or solid-phase extraction (SPE) are often integrated with LC-MS/MS for efficient analysis of biological samples japsonline.comnih.gov.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS): This combination offers enhanced sensitivity, selectivity, and speed for analyzing complex biological samples japsonline.com.

These analytical approaches are vital for establishing the presence and concentration of this compound in various samples, supporting research into its natural distribution and potential applications.

Compound Name Index:

this compound

Cocculine

Cocculidine

Dihydroerysodine

Isococculine

Coccuvine

Coccuvinine

Cocculitine

Cocculitinine

Cocculidinone

Cocculimine

Coccoline

Coccolinine

Cocudienone

Sebiferine

Stepharine

N-methylstepharine

Laurifonin

Laurifine

Laurifinine

Coclaurine

Erythlaurine

Erythramide

Stepholidine

O-methylflavinantine

Coclafine

Isocorydine-methochloride

Sinococuline

Isosinococuline

Aristolochic acid

Aristolic acid

Tetrandrine

Boldine

Reticuline

O-meth-methylcoclaurine

Laudanidine

Magnoflorine

Columbamine

L-8-oxotetrahydropalmatine

Cocsuline-N-2Oxide

Jamtinine

Romarine N-oxide

Isolaureline N-oxide

Cocculinine

Biosynthetic Pathways of Isococculidine

Precursor Incorporation Studies in Isococculidine Biosynthesis

Tracer experiments, which involve feeding isotopically labeled compounds to plants and tracking their incorporation into the final natural product, have been fundamental in elucidating the biosynthetic origins of this compound.

Tracer experiments have provided definitive proof that the Erythrina alkaloid, this compound, is biosynthesized in Cocculus laurifolius from the precursor (+)-Norprotosinomenine. rsc.org This benzylisoquinoline alkaloid serves as a crucial intermediate, undergoing oxidative coupling to form the characteristic spiro-amine Erythrinan (B1236395) skeleton. The specific incorporation of the (+)-isomer of N-norprotosinomenine has also been demonstrated in the biosynthesis of the related alkaloid cocculidine, underscoring its central role in this biosynthetic family. rsc.org

Table 1: Precursor Feeding Experiments in Erythrinan Alkaloid Biosynthesis

| Precursor Administered | Plant Species | Target Alkaloid(s) | Result | Reference |

| (+)-Norprotosinomenine | Cocculus laurifolius | This compound | Proven precursor | rsc.org |

| (±)-N-Norprotosinomenine | Cocculus laurifolius | Cocculidine | Specific incorporation of (+)-isomer | rsc.org |

| This compound | Cocculus laurifolius | Cocculidine | High-efficiency conversion | rsc.org |

The biosynthetic pathways for nearly all isoquinoline (B145761) alkaloids, the broader class to which this compound belongs, originate from the amino acid L-tyrosine. kegg.jpnih.gov The general pathway begins with the conversion of tyrosine into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules condense to form (S)-norcoclaurine, the central precursor to thousands of benzylisoquinoline alkaloids. A series of subsequent hydroxylations and methylations, catalyzed by various enzymes, leads to intermediates such as (S)-reticuline and, more specifically for the Erythrinan scaffold, (+)-Norprotosinomenine. nih.gov While most isoquinoline routes proceed via tyrosine, it is a vast and diverse class of compounds, and rare alternative pathways, such as those originating from tryptophan, have been identified for other types of isoquinoline alkaloids. nih.gov

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

While the precursor molecules for this compound are well-established, the specific enzymes that catalyze each step of its formation have not been fully characterized. However, based on the known chemical transformations and biosynthetic pathways of related alkaloids, the key enzymatic steps are proposed to involve enzymes from the cytochrome P450 family. nih.gov These enzymes are known to catalyze the critical intramolecular C-C phenol (B47542) coupling of benzylisoquinoline precursors like (+)-Norprotosinomenine. This oxidative coupling step is responsible for creating the distinctive tetracyclic spiroamine core of the Erythrinan alkaloids. Subsequent enzymatic reactions, likely involving reductases and other modifying enzymes, would then tailor the core structure to yield this compound.

Comparative Biosynthetic Analysis with Related Erythrinan Alkaloids

The biosynthesis of this compound is intricately linked to that of other co-occurring alkaloids in Cocculus species, such as Cocculidine and Cocculine.

Feeding experiments have demonstrated a direct metabolic relationship between this compound and Cocculidine. Studies have shown that Cocculus laurifolius plants can convert this compound into Cocculidine with very high efficiency. rsc.org This suggests that this compound may act as a direct precursor to Cocculidine. The biosynthesis of Cocculidine itself proceeds from (+)-N-norprotosinomenine. rsc.org Furthermore, research has shown that the O-demethylation of Cocculidine is the final step in the formation of Cocculine, indicating a sequential pathway: (+)-Norprotosinomenine → this compound → Cocculidine → Cocculine. rsc.org

The biosynthesis of Erythrinan alkaloids represents a significant divergence from the pathways of many other benzylisoquinoline alkaloids that share the same early precursors, such as (S)-reticuline. While pathways leading to morphine or berberine (B55584) utilize different oxidative coupling strategies, the Erythrinan route is defined by the specific para-ortho oxidative coupling of (+)-Norprotosinomenine to create the spirocyclic system.

Within the Erythrinan family, the pathways show both divergence and convergence. Different Erythrinan alkaloids likely arise from a common intermediate, diverging through various modifications such as hydroxylations, methylations, and reductions. The efficient conversion of this compound to Cocculidine represents a point of convergence or a linear progression in the pathway, where a product of one branch becomes the substrate for another, leading to a cascade of related but distinct molecular structures. rsc.org

Chemical Synthesis Strategies for Isococculidine

Total Synthesis Approaches to the Isococculidine Core Structure

The synthesis of Erythrina alkaloids, including this compound, often targets the construction of their characteristic tetracyclic spiroamine core structure acs.orgwikipedia.orgresearchgate.net. While specific published total syntheses of this compound itself are not extensively detailed in the provided literature, general strategies employed for the Erythrina alkaloid skeleton are highly relevant. These approaches typically involve the strategic disconnection and subsequent reassembly of the core rings (A, B, C, and D) acs.orgresearchgate.net. Common synthetic paradigms include building the A and B rings through intramolecular Diels-Alder (IMDA) reactions thieme-connect.com or employing ring-closing metathesis (RCM) to forge key cyclic structures, such as stitching up the A- and B-rings thieme-connect.comingentaconnect.comrsc.orgrsc.org. Other methods focus on constructing the core spirocyclic system through strategies like electrophilic aromatic substitution via iminium ion cyclization, which is a prevalent method for assembling the scaffold acs.orgresearchgate.net. These diverse approaches underscore the challenges and innovations in accessing the complex Erythrina alkaloid framework.

Stereoselective Synthesis of this compound

Given the intricate, multi-chiral center nature of this compound and other Erythrina alkaloids, stereoselective synthesis is paramount for obtaining the natural product with the correct three-dimensional arrangement. While specific stereoselective routes for this compound are not explicitly detailed, the synthesis of related Erythrina alkaloids frequently employs strategies to control stereochemistry acs.orgresearchgate.netthieme-connect.comrsc.orgmdpi.commdpi.com. These methods often involve:

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts can induce asymmetry during key bond-forming events, leading to enantiomerically enriched products mdpi.comchemistrydocs.com.

Stereoselective Cyclizations: Reactions such as N-acyliminium ion cyclization, when performed on chiral substrates or with chiral auxiliaries, can exhibit significant diastereoselectivity rsc.orgrsc.org.

Catalytic Asymmetric Reactions: Techniques like catalytic asymmetric allylic alkylation have been instrumental in establishing quaternary stereocenters, a feature common in Erythrina alkaloids thieme-connect.com.

Stereoselective Reductive Amination: The use of specific hydride sources can lead to high stereoselectivity in reductive amination steps, crucial for building nitrogen-containing heterocycles mdpi.com.

These methodologies aim to control the formation of stereogenic centers, ensuring the precise configuration required for the biological activity and structural integrity of the target molecule.

Biomimetic Synthetic Routes for this compound

The biosynthesis of this compound provides a powerful blueprint for biomimetic synthetic strategies. Tracer experiments have definitively shown that this compound is biosynthesized in Cocculus laurifolius from (+)-norprotosinomenine beilstein-journals.org. This biosynthetic pathway involves the transformation of (+)-norprotosinomenine into this compound, suggesting that mimicking these natural enzymatic steps can offer efficient and elegant synthetic routes researchgate.netingentaconnect.combeilstein-journals.orgresearchgate.net. Biomimetic approaches often leverage key transformations observed in nature, such as oxidative phenol (B47542) coupling and subsequent cyclizations, to construct complex alkaloid skeletons. By understanding the proposed biosynthetic intermediates and enzymatic transformations, chemists can design synthetic sequences that mirror nature's efficiency, potentially leading to more direct and stereocontrolled access to this compound.

Key Synthetic Intermediates and Reaction Methodologies

The synthesis of this compound and related Erythrina alkaloids relies on a repertoire of advanced synthetic methodologies and the strategic use of key intermediates.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing cyclic systems within the Erythrina alkaloid framework, particularly for forming carbon-carbon double bonds that close rings thieme-connect.comingentaconnect.comrsc.orgrsc.org. This reaction is effective in assembling the A- and B-rings or constructing ring A itself thieme-connect.comingentaconnect.com.

Intramolecular Diels-Alder (IMDA) Reactions: IMDA reactions are employed to efficiently build the AB-ring system of the Erythrinanes thieme-connect.com.

N-Acyliminium Ion Chemistry: Cyclizations involving N-acyliminium ions are critical steps in many Erythrina alkaloid syntheses, often providing control over stereochemistry rsc.orgrsc.org.

Radical Cyclizations: These reactions are also utilized in constructing complex ring systems and have been employed in the synthesis of Erythrina alkaloid intermediates rsc.orgrsc.org.

Combined Catalysis: Strategies employing combined rhodium catalysis have been developed to achieve tandem cyclizations, efficiently forming multiple rings in a single step nih.gov.

Carbonyl Transposition: Novel reactions, such as carbonyl transposition via phenylselenylation, have been developed and shown to be applicable to the synthesis of alkaloids like erysotrine, with potential for compounds such as this compound psu.edu.

Key synthetic intermediates often include functionalized pyrroloisoquinolones or cyclobutene-fused imides, which serve as precursors for metathesis or cyclization reactions ingentaconnect.comrsc.orgrsc.org. The development of these methodologies and intermediates is crucial for the efficient and controlled synthesis of this compound.

Compound List

this compound

(+)-norprotosinomenine

(+)-β-erythroidine

Erysotrine

Erythramine

Erysotramidine

3-Demethoxyerythratidinone

Advanced Structural Characterization and Spectroscopic Elucidation of Isococculidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Isococculidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic compounds. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in assigning its atomic framework and establishing its stereochemistry.

Complete 1H and 13C NMR Spectral Assignment

The detailed assignment of proton (1H) and carbon (13C) NMR spectra is crucial for unequivocally confirming the structure of this compound. Studies have systematically assigned signals based on chemical shifts, coupling constants, and correlations observed in various NMR experiments.

1H NMR: The 1H NMR spectrum of this compound reveals distinct signals corresponding to its various proton environments. Preliminary assignments of alicyclic protons have been achieved through homonuclear correlation spectroscopy (COSY) acs.org. For instance, an olefinic methine proton signal at δH 6.03 ppm showed a correlation at δH 2.76 ppm, which was further correlated to signals at δH 2.17 ppm and 1.85 ppm, assigned to protons at the C-7 position acs.org. These protons, in turn, correlated with signals at δH 3.20 ppm and 2.76 ppm, identified as protons at the C-8 position acs.org.

13C NMR: The 13C NMR spectrum provides information about the carbon skeleton. Assignments are typically aided by techniques that correlate proton and carbon signals, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) ceitec.cz. For this compound, detailed 13C NMR data has been analyzed to assign signals to specific carbon atoms, contributing to the complete structural elucidation acs.org. For example, the signal at δC 31.1 (C-7) in one derivative appeared at δ 22.0 in another, indicating the influence of structural modifications or derivatization on chemical shifts acs.org. Similarly, the signal at δC 51.4 (C-10) in one compound shifted to δ 51.4 in another acs.org.

Table 1: Representative 1H and 13C Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| 1H | 6.03 | Olefinic methine proton |

| 1H | 2.76 | H-6, H-7a |

| 1H | 2.17, 1.85 | H-7b, H-7c |

| 1H | 3.20 | H-8a |

| 13C | 31.1 | C-7 |

| 13C | 51.4 | C-10 |

Note: Specific assignments may vary slightly based on the exact derivative or experimental conditions. Data is illustrative based on available literature.

2D NMR Techniques for Connectivity and Stereochemistry Determination

Two-dimensional (2D) NMR techniques are indispensable for resolving complex structural assignments by revealing correlations between nuclei that are not directly observable in 1D spectra wikipedia.org.

COSY (Correlation Spectroscopy): COSY experiments establish 1H-1H scalar couplings through bonds, typically up to three bonds away. This helps in tracing the connectivity of proton networks within the molecule libretexts.orglongdom.org. For this compound, COSY was used to establish correlations between adjacent protons, aiding in the assignment of the alicyclic proton signals acs.org.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate protons directly bonded to heteronuclei (e.g., 1H-13C). They are vital for linking proton signals to their corresponding carbon atoms, thereby facilitating the assignment of the 13C NMR spectrum ceitec.cz.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect correlations between protons that are close in space, regardless of whether they are bonded. This through-space information is critical for determining the three-dimensional structure and relative stereochemistry of complex molecules like this compound libretexts.orgwordpress.com.

Vibrational Spectroscopy of this compound: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides insights into the functional groups and molecular vibrations present in this compound.

FT-IR Spectroscopy: FT-IR analysis identifies characteristic functional groups by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, FT-IR spectra would typically show absorption bands corresponding to C-H stretching (aliphatic and olefinic), C=C stretching, C-O stretching (if present in functional groups like ethers or esters), and N-H stretching (if present in amines or amides) nih.gov. The specific positions and intensities of these bands contribute to the fingerprint region, aiding in compound identification and structural confirmation.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by detecting Raman scattering, which arises from changes in polarizability during molecular vibrations. It is particularly useful for analyzing molecules with strong IR absorption or those that are sensitive to laser heating. Raman spectra provide information on molecular symmetry and the presence of specific functional groups, such as C=C bonds, which often exhibit strong Raman activity.

While specific FT-IR and FT-Raman data for this compound are not detailed in the initial search results, these techniques are standard for characterizing natural products and confirming the presence of key functional groups.

Mass Spectrometry-Based Structural Confirmation of this compound and its Metabolites

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, and for elucidating fragmentation patterns that reveal structural features.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of this compound. This is essential for confirming its identity and distinguishing it from compounds with similar nominal masses wordpress.com.

Fragmentation Patterns: Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with MS/MS techniques can induce fragmentation of the this compound molecule. The resulting fragment ions provide valuable clues about the connectivity of atoms and the presence of specific structural motifs. Analyzing these patterns helps to confirm the proposed structure and can also be used to identify metabolites of this compound by comparing their mass spectra and fragmentation pathways wordpress.com. For instance, characteristic losses of small molecules or functional groups can be observed.

X-ray Crystallography of this compound and its Salts

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the precise spatial arrangement of atoms.

Crystal Structure Determination: If this compound can be crystallized, X-ray diffraction analysis can yield an unambiguous structure, confirming its connectivity and stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then analyzed using crystallographic software to reconstruct the electron density map and, consequently, the molecular structure scielo.br.

Salts of this compound: Crystallization of this compound as a salt (e.g., hydrochloride, hydrobromide) can sometimes facilitate the formation of suitable crystals for X-ray diffraction, especially if the free base is difficult to crystallize. The crystal structure of such salts would confirm the structure of the this compound moiety and provide information about its packing in the solid state and interactions with the counterion.

While specific crystallographic data for this compound were not detailed in the provided search snippets, X-ray crystallography remains the gold standard for absolute structure determination when suitable crystals are obtainable scielo.br.

Compound List:

this compound

Computational and Theoretical Investigations of Isococculidine

Density Functional Theory (DFT) Calculations for Isococculidine Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and solids mpg.descispace.com. It provides a robust framework for calculating a molecule's properties based on its electron density scispace.comwikipedia.orgaimspress.com. For this compound, DFT calculations are instrumental in understanding its fundamental electronic characteristics.

Molecular Geometry Optimization and Conformation Analysis

The first step in many theoretical studies involves optimizing the molecular geometry of this compound drugdesign.orggithub.comutwente.nl. This process aims to find the most stable three-dimensional arrangement of atoms by minimizing the molecule's potential energy drugdesign.orggithub.comutwente.nl. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to achieve this optimization researchgate.net. Conformational analysis, which explores the various spatial arrangements (conformers) a molecule can adopt due to rotations around single bonds, is also crucial. Studies have performed conformational analysis of this compound at specific theoretical levels to identify its preferred stable conformations researchgate.net. The computed structural parameters from these optimizations are often compared with experimental data, where available, to validate the theoretical models researchgate.net.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding a molecule's reactivity and electronic properties malayajournal.orgresearchgate.netwuxibiology.comossila.comajchem-a.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are most involved in chemical reactions, particularly electron transfer processes malayajournal.orgresearchgate.netwuxibiology.comossila.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔEL-H), serves as a critical indicator of a molecule's chemical reactivity, kinetic stability, and potential for charge transfer researchgate.netmalayajournal.orgresearchgate.netwuxibiology.comresearchgate.net. A smaller energy gap generally implies higher reactivity and a greater tendency for electron delocalization malayajournal.orgresearchgate.netwuxibiology.comresearchgate.net. For this compound, FMO analysis helps in predicting its behavior in chemical reactions and its electronic characteristics researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the distribution of electron density and electrostatic potential across a molecule's surface uni-muenchen.desobereva.comwolfram.com. By mapping MEP onto the molecule's electron density surface, regions that are electron-rich (nucleophilic sites, typically depicted in red) and electron-deficient (electrophilic sites, typically depicted in blue) can be identified malayajournal.orgresearchgate.netuni-muenchen.dewolfram.comresearchgate.net. This analysis is vital for predicting sites of electrophilic and nucleophilic attack, understanding intermolecular interactions, and assessing the molecule's reactivity towards other chemical species researchgate.netmalayajournal.orgresearchgate.netuni-muenchen.dewolfram.comresearchgate.net. MEP mapping of this compound provides insights into its potential interaction sites and chemical behavior researchgate.net.

Natural Bond Orbital (NBO) Analysis of this compound

Natural Bond Orbital (NBO) analysis is a computational method used to understand the electronic structure of molecules by analyzing the delocalization of electrons and the nature of chemical bonds uni-muenchen.deq-chem.comwikipedia.org. It transforms a given wave function into a set of localized orbitals that closely resemble the chemist's Lewis structure picture, including lone pairs and bonds uni-muenchen.deq-chem.comwikipedia.org. NBO analysis helps in quantifying the extent of electron transfer between filled Lewis orbitals (donors) and empty non-Lewis orbitals (acceptors), thereby providing insights into hyperconjugation and charge delocalization within the molecule researchgate.netuni-muenchen.deq-chem.comwikipedia.orgcolab.ws. For this compound, NBO analysis can elucidate the electronic interactions that contribute to its stability and reactivity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a series of compounds (analogues) and their biological activity or other properties alquds.eduspu.edu.symdpi.comijpsr.com. By quantifying physicochemical properties (e.g., molecular descriptors) and relating them to observed activities, QSAR models can predict the activity of new, unsynthesized compounds alquds.eduspu.edu.symdpi.comijpsr.com. While specific QSAR studies for this compound analogues were not detailed in the provided search results, the general methodology involves generating molecular descriptors and using statistical methods like multiple linear regression (MLR) to build predictive models alquds.eduijpsr.com. Such approaches are crucial in drug discovery for designing more potent and selective analogues alquds.eduspu.edu.symdpi.com.

Molecular Dynamics Simulations of this compound Interacting with Biological Macromolecules

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, including biological macromolecules like proteins and DNA nih.govacm.orgnih.gov. These simulations track the movement of atoms and molecules over time, providing insights into dynamic processes such as protein folding, ligand binding, and conformational changes nih.govacm.orgnih.gov. By simulating the interactions between this compound and biological targets, MD can reveal binding mechanisms, stability of complexes, and the role of molecular flexibility in its biological function researchgate.netnih.govacm.orgnih.gov. Although specific MD simulations for this compound were not detailed, the general application of MD to understand molecular interactions is well-established researchgate.netnih.govacm.orgnih.gov. Molecular docking studies, which predict the preferred orientation of this compound when bound to a receptor, have also been mentioned in relation to the compound researchgate.net.

Derivatives and Analogues of Isococculidine: Synthesis and Structure Activity Relationship Sar Studies

Synthesis of Novel Isococculidine Derivatives

Research has focused on the preparation of novel analogues of this compound to explore its chemical space and biological potential. Synthetic strategies aim to create diverse molecular scaffolds based on the this compound core, facilitating structure-activity relationship (SAR) studies. While specific details on the synthesis of novel derivatives are not extensively detailed in the provided search results, the general trend in alkaloid research involves exploring synthetic routes to access these complex structures and their modified forms. The synthesis of related compounds, such as those found in natural products like Erythrina alkaloids, which share structural similarities with this compound, highlights the methodologies employed in alkaloid synthesis rsc.orgvdoc.pubscribd.com. These methods often involve multi-step processes, including cyclization reactions and functional group transformations, to construct the intricate molecular frameworks.

Stereochemical Influences on Structural Modifications

Stereochemistry plays a crucial role in the biological activity of many compounds, including alkaloids like this compound. Modifications that alter the stereochemical configuration of this compound derivatives can significantly impact their interaction with biological targets. Studies on related natural products and drug molecules consistently demonstrate that different stereoisomers can exhibit vastly different pharmacological profiles nih.govyoutube.comnih.govnih.govmdpi.com. For instance, the stereoselective synthesis of analogues is vital for understanding which specific spatial arrangements are optimal for receptor binding or enzyme inhibition. Research in this area aims to synthesize chiral this compound analogues to elucidate the precise stereochemical requirements for their biological effects, thereby guiding the design of more potent and selective compounds.

Systematic Structural Modifications and Their Impact on Receptor/Enzyme Binding Profiles (In Vitro and Computational)

Structure-activity relationship (SAR) studies are central to understanding how chemical modifications to this compound affect its interaction with biological targets, such as receptors and enzymes. These studies involve systematically altering specific parts of the molecule and evaluating the resulting changes in binding affinity and biological activity.

In Vitro Binding Studies: Research has explored the binding profiles of various compounds, including those with structural similarities to alkaloids, against specific targets. For example, studies on other natural products have assessed their inhibitory effects on enzymes or their binding affinity to receptors through in vitro assays researchgate.netfrontiersin.orgnih.gov. These experiments provide quantitative data on how structural changes influence the compound's interaction with its biological target.

Computational Studies: Computational methods, such as molecular docking and density functional theory (DFT), are increasingly used to predict and understand ligand-protein interactions. These studies can simulate how modified this compound structures might bind to target proteins, providing insights into binding energies and key interaction points researchgate.netfrontiersin.orgdntb.gov.uarsc.orgsobereva.comdiva-portal.orgresearchgate.netresearchgate.net. For example, computational evaluations have been used to predict the binding affinity of various compounds against targets like proteases or receptors, comparing them to known drugs researchgate.netfrontiersin.orgresearchgate.net. These in silico approaches help prioritize synthetic efforts by identifying promising structural modifications that are likely to enhance target engagement.

Table 1: Illustrative Impact of Structural Modifications on Binding Affinity (Hypothetical Example Based on General SAR Principles)

| Structural Modification | Target | Binding Affinity (e.g., IC50 or Ki) | SAR Trend |

| Addition of hydroxyl group at C-X | Receptor Y | Increased affinity | Positive |

| Methylation of methoxy (B1213986) group at C-Z | Enzyme A | Decreased affinity | Negative |

| Stereochemical inversion at C-P | Receptor Y | Significantly reduced affinity | Stereospecific |

| Introduction of polar substituent at C-Q | Enzyme A | Moderate increase in affinity | Positive |

Note: This table is illustrative and based on general SAR principles. Specific data for this compound derivatives would require experimental findings from relevant studies.

Generation of this compound Analogues for Mechanistic Probe Development

The development of specialized analogues of this compound is crucial for creating mechanistic probes that can elucidate biological pathways and molecular interactions. These probes are designed to facilitate the study of drug-target engagement, cellular localization, and metabolic pathways.

Fluorescent Probes: Fluorescent labelling is a common strategy for creating probes that allow for real-time visualization and tracking of molecules within biological systems oreillygrouplab.comresearchgate.netatdbio.comniscair.res.in. Analogues of this compound could be synthesized with incorporated fluorophores to study their distribution and interaction within cells or tissues.

Affinity Labels: Affinity labels, also known as affinity labeling reagents, are designed to form a covalent bond with their target molecule, thereby irreversibly tagging it for identification and characterization ovirt.orgontosight.ai. Photoaffinity labels, which are activated by light, are particularly useful for identifying transient or weak interactions. Developing this compound analogues as affinity labels would enable the precise mapping of its binding sites on proteins or other biomolecules, providing critical insights into its mechanism of action.

Mechanistic Insights into Isococculidine’s Biological Interactions

Investigation of Molecular Targets and Binding Mechanisms (In Vitro)

Understanding how Isococculidine interacts with specific biological molecules at a molecular level is crucial for elucidating its pharmacological profile. In vitro studies provide the foundational data for these investigations.

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are fundamental techniques used to study the interaction between a ligand, such as this compound, and its target protein or receptor. These assays are essential for identifying compounds with high binding affinity and for characterizing the kinetics of these interactions giffordbioscience.comlabome.comwikipedia.orgbmglabtech.com. By measuring parameters like the dissociation constant (Kd) and the inhibition constant (Ki), researchers can quantify the strength and specificity of ligand-receptor binding giffordbioscience.comlabome.com. These studies help in understanding how this compound might engage with specific cellular targets, providing insights into its potential to modulate physiological processes.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Cholinesterase Inhibition)

Enzyme inhibition kinetics are vital for understanding how compounds like this compound affect enzymatic activity. Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in various physiological processes and are often modulated by therapeutic agents nih.govjournalejmp.comugm.ac.idmdpi.com. Enzyme inhibition studies typically involve determining parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and characterizing the type of inhibition (e.g., competitive, non-competitive) through kinetic analysis like Lineweaver-Burk plots journalejmp.commdpi.comsci-hub.se. These analyses reveal the mechanism by which an inhibitor interacts with the enzyme's active site, providing critical information about its potency and mode of action.

Table 1: Representative Enzyme Inhibition Data

| Enzyme Target | Inhibitory Parameter | Value | Unit | Reference |

| Acetylcholinesterase (AChE) | IC50 | [Data] | [Unit] | [Ref] |

| Butyrylcholinesterase (BChE) | IC50 | [Data] | [Unit] | [Ref] |

Computational Molecular Docking Studies of this compound with Protein Receptors

Computational molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a ligand, such as this compound, to a protein receptor researchgate.netresearchgate.netnih.govnih.govnih.govutdallas.edumdpi.com. This method aids in understanding the structural basis of ligand-target interactions and can guide experimental validation.

Prediction of Binding Modes and Affinities

Molecular docking algorithms generate potential binding poses of a ligand within the target protein's active site and estimate the binding energy or affinity researchgate.netnih.govnih.govutdallas.edumdpi.com. These predictions help in visualizing how this compound might fit into a receptor's binding pocket and provide quantitative estimates of its binding strength. The accuracy of these predictions is influenced by the docking algorithm and scoring functions employed nih.govnih.govnih.govmdpi.com.

Table 2: Predicted Binding Affinities from Molecular Docking Studies

| Protein Target | Docking Score / Binding Affinity | Unit | Method/Software | Reference |

| [Target Protein A] | [Score/Affinity Value] | [kcal/mol] | [Software] | [Ref] |

| [Target Protein B] | [Score/Affinity Value] | [kcal/mol] | [Software] | [Ref] |

Advanced Analytical Methodologies for Isococculidine Research

Chromatographic Techniques for High-Purity Isococculidine Analysis and Quantification

Chromatography is a fundamental technique for separating and purifying components from a mixture. For a compound like this compound, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for achieving high-purity analysis and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of molecular components in solutions. nih.gov Its high accuracy and versatility make it essential for chemical and pharmaceutical research. nih.gov Developing a robust HPLC method for this compound is critical for quality control, purity assessment, and quantification.

The development process involves the systematic optimization of several key parameters to achieve adequate separation from impurities and other related compounds. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for alkaloids like this compound. chemrevlett.com

Key Method Development Parameters:

Column Selection: A C18 column is a frequent choice for separating semi-polar compounds like alkaloids, offering a good balance of retention and resolution. nih.gov Column dimensions and particle size are selected to balance separation efficiency with analysis time and backpressure.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). scielo.br The pH of the aqueous phase is critical for controlling the ionization state of the basic nitrogen in this compound, thereby affecting its retention and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used. The wavelength for detection is selected at the maximum absorbance (λmax) of this compound to ensure the highest sensitivity.

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are optimized to improve resolution and reduce analysis time.

Below is a table summarizing typical starting parameters for an HPLC method developed for this compound analysis.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18, 5 µm particle size, 250 x 4.6 mm | Provides hydrophobic interaction for retention of the alkaloid. |

| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to ensure consistent protonation of this compound. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the column. |

| Elution Mode | Gradient | Allows for the separation of a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Optimized for efficient separation without excessive pressure. |

| Column Temperature | 30 °C | Ensures reproducible retention times and improves peak shape. |

| Detection Wavelength | Set at λmax of this compound (e.g., ~210 nm) | Maximizes detection sensitivity. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

This table represents a hypothetical HPLC method for this compound, illustrating the types of parameters that would be defined during method development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is highly effective for the analysis of volatile and semi-volatile compounds. nih.gov For a non-volatile alkaloid like this compound, a derivatization step is typically required to increase its volatility and thermal stability, making it suitable for GC analysis.

Research Applications:

Impurity Identification: GC-MS is used to identify and quantify trace-level impurities in purified this compound samples, particularly those that are volatile or can be made volatile through derivatization.

Metabolite Analysis: In preclinical research, GC-MS can be used to detect certain metabolites of this compound in biological samples, provided they are extractable and can be derivatized.

Confirmation of Structure: The mass spectrum generated by the MS detector provides a molecular fingerprint, offering information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm the identity of this compound.

The derivatization process often involves reacting this compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing its volatility.

| Parameter | Typical Condition | Purpose |

| Derivatization Agent | BSTFA with 1% TMCS | Silylation to increase volatility and thermal stability. |

| GC Column | 5% Phenyl Methyl Polysiloxane (e.g., DB-5ms) | A common, non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless | To maximize the transfer of low-concentration analytes to the column. |

| Temperature Program | Ramped from 100°C to 300°C | To separate compounds based on their boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for sensitive quantification. |

This table outlines a hypothetical GC-MS method for derivatized this compound, highlighting the key parameters for analysis.

Spectroscopic Quantification Methods for this compound in Complex Biological or Synthetic Mixtures

Spectroscopic methods allow for the quantification of a compound based on its interaction with electromagnetic radiation. For this compound in complex mixtures, techniques like UV-Vis Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are particularly valuable. nih.govnih.gov

UV-Vis Spectroscopy: This method is relatively simple and relies on the principle that a compound absorbs light at a specific wavelength. If this compound possesses a unique chromophore that distinguishes it from other components in a mixture, a calibration curve can be constructed by measuring the absorbance of known concentrations to quantify the compound in an unknown sample. However, its utility is limited by spectral overlap from other components in complex biological or synthetic mixtures. nih.gov

Quantitative NMR (qNMR): qNMR is a powerful and precise method for determining the concentration of a substance in a sample. nih.gov It does not require an identical reference standard of the analyte. Instead, an internal standard of known concentration is added to the sample. By comparing the integral of a specific, non-overlapping proton signal from this compound with the integral of a signal from the internal standard, the absolute concentration of this compound can be calculated. This makes qNMR highly suitable for quantifying compounds in complex matrices where isolating a pure standard is challenging.

| Technique | Principle | Advantages | Limitations |

| UV-Vis Spectroscopy | Measures absorbance of UV-Visible light by chromophores. | Simple, inexpensive, and rapid. | Prone to interference from other absorbing compounds in the mixture. |

| Quantitative NMR (qNMR) | Compares the integrated signal of an analyte proton to that of a known concentration internal standard. | Highly accurate and precise; does not require an identical analyte standard; provides structural information. | Lower sensitivity compared to MS; requires more expensive instrumentation. |

This table compares the features of UV-Vis Spectroscopy and qNMR for the quantification of this compound in complex mixtures.

Development of this compound-Specific Research Assays (e.g., Enzyme-linked immunosorbent assay (ELISA) for research)

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological assay used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. researchgate.net Developing a research-use ELISA specific to this compound would enable its rapid and high-throughput quantification in various biological samples. The development of such an assay involves several key stages.

A competitive ELISA format is typically used for small molecules like this compound. researchgate.net In this format, free this compound in the sample competes with a labeled this compound-protein conjugate for binding to a limited number of specific antibodies coated on a microplate. The signal is inversely proportional to the amount of this compound in the sample.

Steps for Developing an this compound-Specific ELISA:

Hapten Synthesis: this compound, being a small molecule, is not immunogenic on its own. It must first be chemically modified by introducing a linker arm to create a "hapten."

Conjugation: The this compound hapten is then covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.

Immunization and Antibody Production: The immunogen is injected into an animal (e.g., a rabbit or mouse) to elicit an immune response and generate polyclonal or monoclonal antibodies that specifically recognize the this compound molecule.

Assay Development: The purified antibodies are used to develop the competitive ELISA. This involves optimizing concentrations of the antibody and the enzyme-labeled this compound conjugate, incubation times, and buffer conditions to achieve the desired sensitivity and dynamic range.

| Development Stage | Description | Key Objective |

| 1. Hapten Synthesis | Chemical modification of this compound to add a reactive functional group (e.g., a carboxyl group). | To prepare the molecule for conjugation to a carrier protein. |

| 2. Immunogen Preparation | Covalent coupling of the this compound hapten to a carrier protein (e.g., BSA). | To make the small molecule immunogenic and capable of inducing an antibody response. |

| 3. Antibody Generation | Immunization of host animals with the immunogen and subsequent purification of antibodies. | To produce antibodies with high affinity and specificity for this compound. |

| 4. Competitive ELISA Setup | Immobilization of antibodies on a plate and optimization of the competition reaction. | To establish a sensitive and reliable assay for quantifying this compound. |

This table outlines the fundamental stages required for the development of a research ELISA for this compound.

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Metabolite Profiling Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for metabolite profiling. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are two of the most powerful platforms for this purpose. mdpi.commdpi.com

LC-MS/MS: This technique is the most widely used tool for metabolomics due to its exceptional sensitivity and specificity. nih.govlabrulez.com After chromatographic separation by LC, molecules are ionized and analyzed by two mass analyzers in series (MS/MS). The first selects the parent ion (e.g., protonated this compound), which is then fragmented. The resulting pattern of fragment ions provides structural information that is highly specific and can be used to identify the parent compound and its metabolites in a complex biological matrix like plasma or urine. nih.gov This method is particularly powerful for identifying products of metabolic transformations such as hydroxylation, glucuronidation, or demethylation.

LC-NMR: This technique directly couples an HPLC system with an NMR spectrometer. dntb.gov.uanih.gov As compounds elute from the LC column, they pass through a flow cell within the NMR magnet, and their NMR spectra are recorded. While less sensitive than MS, NMR provides unparalleled detail about the precise chemical structure of a molecule, including stereochemistry. mdpi.comnih.gov This is invaluable for unambiguously identifying novel metabolites without the need for authentic standards.

The complementary nature of these two techniques provides a comprehensive platform for metabolite profiling. LC-MS/MS offers high-throughput screening and sensitive detection, while LC-NMR provides definitive structural elucidation of key metabolites. mdpi.com

| Technique | Strengths | Applications in this compound Research |

| LC-MS/MS | High sensitivity (picomolar to femtomolar), high throughput, provides molecular weight and fragmentation data. nih.gov | Detection and putative identification of low-concentration metabolites in biological fluids; quantitative analysis of this compound and its metabolites. |

| LC-NMR | Provides unambiguous structural information, including stereochemistry; non-destructive. mdpi.comnih.gov | Definitive structural elucidation of novel or unexpected metabolites; confirmation of metabolite structures proposed by MS. |

This table summarizes the strengths and research applications of advanced hyphenated techniques for studying this compound metabolism.

Comparative Research on Isococculidine with Other Menispermaceae Alkaloids

Structural and Biosynthetic Commonalities within the Menispermaceae Family

The alkaloids of the Menispermaceae family, despite their structural variety, predominantly share a common biosynthetic origin. They are classified as benzylisoquinoline alkaloids (BIAs), meaning they are derived from the amino acid L-tyrosine. The foundational steps of their biosynthesis are highly conserved across the family.

The pathway begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction, catalyzed by norcoclaurine synthase (NCS), forms the central precursor, (S)-norcoclaurine. This molecule serves as a critical branch point from which the vast array of Menispermaceae alkaloids arise. Subsequent enzymatic reactions, including methylations, hydroxylations, and oxidative carbon-carbon coupling, modify the basic norcoclaurine scaffold to produce different classes of alkaloids.

Isococculidine, as an erythrinan-type alkaloid, originates from this same fundamental pathway. Its biosynthesis proceeds through key intermediates such as (S)-norreticuline, which is also a precursor for other major alkaloid types like morphinans and protoberberines. nih.gov The commonality lies in this shared metabolic grid, where a few central precursors give rise to a remarkable diversity of chemical structures through the action of specific enzyme families. nih.gov The bisbenzylisoquinoline alkaloids, for example, are formed by the oxidative coupling of two benzylisoquinoline units, while this compound's unique scaffold is formed through a specific intramolecular oxidative coupling of a single benzylisoquinoline precursor. nih.govwikipedia.org

Distinctive Features of this compound's Molecular Architecture

The most distinctive feature of this compound's molecular architecture is its erythrinan (B1236395) skeleton. This defines it as an erythrinan-type alkaloid, a class that is structurally distinct from the more common alkaloid types found in the Menispermaceae family, such as bisbenzylisoquinolines, aporphines, and protoberberines.

The core of the erythrinan structure is a tetracyclic spiroamine system. wikipedia.org This unique arrangement consists of four rings (labeled A, B, C, and D), where the nitrogen atom is part of a spirocyclic junction. This is fundamentally different from the structures of other alkaloids in the family:

Bisbenzylisoquinoline alkaloids (e.g., Tubocurarine) feature two benzylisoquinoline units linked together.

Aporphine (B1220529) alkaloids (e.g., Magnoflorine) have a tetracyclic system derived from intramolecular C-C bond formation, but they lack the characteristic spiro center. nih.gov

Protoberberine alkaloids (e.g., Berberine) possess a different tetracyclic quinolizinium (B1208727) core.

The presence of this spirocyclic framework in this compound and other erythrinan alkaloids is a key distinguishing feature that profoundly influences its three-dimensional shape and, consequently, its biological activity. wikipedia.org

Table 1: Structural Comparison of Major Alkaloid Skeletons in Menispermaceae

| Alkaloid Class | Representative Compound | Key Structural Feature |

|---|---|---|

| Erythrinan | This compound | Tetracyclic spiroamine system |

| Bisbenzylisoquinoline | Tubocurarine (B1210278) | Two linked benzylisoquinoline units |

| Aporphine | Magnoflorine | Tetracyclic aporphine core |

| Protoberberine | Berberine (B55584) | Tetracyclic protoberberine core |

Comparative Analysis of Biological Interaction Profiles with Related Alkaloids (In Vitro/Computational)

The distinct molecular architecture of this compound and other erythrinan alkaloids translates into a unique biological interaction profile when compared to other Menispermaceae alkaloids. While direct comparative in vitro studies on this compound are limited, analysis of the erythrinan class provides a basis for comparison with other alkaloid groups from the family.

Erythrinan alkaloids are frequently reported to interact with targets in the central nervous system (CNS). researchgate.net Some exhibit anxiolytic, sedative, and anticonvulsant properties. researchgate.net A significant area of research for this class is their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative conditions like Alzheimer's disease. researchgate.net Computational docking studies on related erythrinan alkaloids have shown strong binding interactions with the active sites of these enzymes. nih.gov

This profile contrasts sharply with that of other Menispermaceae alkaloids. For instance, bisbenzylisoquinoline alkaloids like tubocurarine are classic neuromuscular blocking agents, acting as antagonists at nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. Protoberberine alkaloids such as berberine are known for a broad range of activities, including antimicrobial and metabolic regulatory effects, often interacting with various enzymes and DNA.

The spirocyclic structure of erythrinan alkaloids appears to be particularly suited for interaction with neuronal receptors and enzymes, distinguishing their therapeutic potential from the other major alkaloid classes within the same plant family.

Table 2: Comparative Biological Activities of Menispermaceae Alkaloid Classes

| Alkaloid Class | Primary Biological Interaction Profile (In Vitro/Computational) | Primary Molecular Target(s) |

|---|---|---|

| Erythrinan (e.g., this compound) | CNS activity, acetylcholinesterase inhibition. researchgate.net | Acetylcholinesterase, Butyrylcholinesterase, Neuronal receptors. |

| Bisbenzylisoquinoline (e.g., Tubocurarine) | Neuromuscular blockade. | Nicotinic acetylcholine receptors. |

| Aporphine (e.g., Magnoflorine) | Antiviral, anticancer, antioxidant activities. | Various enzymes and receptors. |

| Protoberberine (e.g., Berberine) | Antimicrobial, anti-inflammatory, metabolic regulation. researchgate.net | Multiple enzymes, DNA. |

Evolution of Biosynthetic Pathways in Related Plant Species

The biosynthesis of this compound represents an important evolutionary divergence from the central benzylisoquinoline alkaloid (BIA) pathway. While the initial steps to form precursors like (S)-norreticuline are conserved, the pathway to the erythrinan skeleton involves a unique and stereospecific intramolecular oxidative coupling reaction. nih.gov This critical step is catalyzed by specific enzymes, likely from the cytochrome P450 family, which have evolved to form the characteristic spirocyclic structure.

This is distinct from the evolutionary paths leading to other alkaloid types. For example, the formation of aporphines involves a different regiochemistry of oxidative coupling, while the pathway to berberine requires the formation of a "berberine bridge" by the enzyme berberine bridge enzyme (BBE).

Interestingly, erythrinan alkaloids are found not only in the Menispermaceae family (in genera like Cocculus) but are more famously characteristic of the Erythrina genus in the Fabaceae (legume) family. researchgate.net This distribution across distantly related plant orders (Ranunculales and Fabales) suggests a fascinating evolutionary history. The biosynthetic machinery to produce the erythrinan core may have evolved independently in these lineages (convergent evolution) or originated in a common ancestor and was subsequently lost in many intervening lineages. This highlights the modular nature of alkaloid biosynthesis evolution, where pathways diverge from a common core to produce novel chemical defenses or signaling molecules adapted to specific ecological pressures. nih.gov

Future Research Directions and Unexplored Avenues for Isococculidine

Novel Synthetic Methodologies for Isococculidine and Its Derivatives

The complex, sterically dense structure of this compound presents a significant synthetic challenge. Future research will likely focus on moving beyond traditional multi-step total syntheses towards more efficient and versatile methodologies. The development of novel synthetic strategies is crucial not only for producing this compound in larger quantities for extensive biological testing but also for generating a diverse library of derivatives to explore structure-activity relationships (SAR).

Key areas for exploration include:

Late-Stage Functionalization: Techniques such as C-H activation could allow for the direct modification of the this compound scaffold at positions that are difficult to access through traditional methods. This would enable the rapid synthesis of novel analogs without the need to redesign the entire synthetic pathway.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. Applying flow chemistry to key steps in the synthesis of the this compound core could streamline the process, reduce reaction times, and improve yields.

Biocatalysis and Chemoenzymatic Synthesis: Utilizing enzymes to perform specific, stereoselective transformations could overcome many of the challenges associated with the synthesis of complex natural products. Identifying or engineering enzymes that can act on this compound precursors could lead to more environmentally friendly and efficient synthetic routes. mpg.de

Photoredox Catalysis: This powerful synthetic tool enables unique bond formations under mild conditions. Its application could facilitate the construction of the intricate ring system of this compound or the introduction of novel functional groups.

These advanced methods could significantly accelerate the exploration of this compound's chemical space, leading to the discovery of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

| Methodology | Potential Advantage for this compound Synthesis | Key Outcome |

|---|---|---|

| Late-Stage Functionalization (e.g., C-H Activation) | Direct modification of the core structure, avoiding de novo synthesis for each analog. | Rapid generation of a diverse derivative library for SAR studies. |

| Flow Chemistry | Improved reaction control, scalability, and safety for key synthetic steps. | More efficient and cost-effective production of this compound. |

| Biocatalysis | High stereoselectivity and regioselectivity for complex transformations under mild conditions. | Greener and potentially shorter synthetic routes to chiral derivatives. |

| Photoredox Catalysis | Enables novel bond formations and functional group introductions. | Access to previously unattainable this compound analogs. |

Advanced Biophysical Techniques for Elucidating this compound-Target Interactions

A fundamental understanding of how this compound interacts with its biological targets at a molecular level is essential for rational drug design. While initial pharmacological assays can identify biological activity, advanced biophysical techniques are required to elucidate the precise mechanism of action. These methods can provide invaluable data on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction.

Future research should employ a suite of biophysical tools:

Surface Plasmon Resonance (SPR): SPR can provide real-time, label-free data on the kinetics (association and dissociation rates, k_on and k_off) and affinity (K_D) of this compound binding to a target protein. This is crucial for understanding the durability of the drug-target interaction.

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). nih.gov This information reveals the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic effects) and can guide the design of derivatives with improved binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP), can identify the specific parts of this compound that are in direct contact with its target and map the binding site on the protein surface. dntb.gov.ua

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These high-resolution structural biology techniques can determine the three-dimensional structure of this compound bound to its target. This provides the ultimate level of detail, revealing the precise orientation of the molecule in the binding pocket and the specific atomic interactions, which is invaluable for structure-based drug design.

By integrating data from these techniques, researchers can build a comprehensive model of the this compound-target interaction, paving the way for the rational design of next-generation therapeutics.

Multi-Omics Approaches to Understand this compound Biosynthesis Regulation

The biosynthesis of complex alkaloids like this compound in plants of the Cocculus genus involves a cascade of enzymatic reactions governed by a complex gene regulatory network. nih.gov A "multi-omics" approach, integrating genomics, transcriptomics, proteomics, and metabolomics, represents a powerful strategy to unravel this intricate process. nih.govrsc.orgnih.gov

Genomics: Sequencing the genome of the source organism, such as Cocculus orbiculatus, would provide the fundamental blueprint of all potential genes involved in the biosynthetic pathway. nih.govrsc.org This allows for the identification of biosynthetic gene clusters (BGCs)—groups of genes that are physically clustered in the genome and work together to produce a specific secondary metabolite. nih.gov

Transcriptomics (RNA-Seq): By analyzing the gene expression profiles of the plant under different conditions or in different tissues, transcriptomics can identify which genes are actively being transcribed when this compound is produced. nih.gov Correlating the expression levels of candidate genes with the abundance of this compound can pinpoint the specific enzymes involved in its formation.

Proteomics: This approach identifies the actual proteins (enzymes) present in the plant tissues. Proteomics can confirm that the genes identified through transcriptomics are being translated into functional enzymes and can help characterize their post-translational modifications.

Metabolomics: Untargeted metabolomic analysis of different plant parts can create a detailed profile of all small molecules, including this compound and its potential precursors and intermediates. nih.govrsc.org Recent studies on Cocculus orbiculatus have already begun to characterize its chemical constituents using mass spectrometry, laying the groundwork for more targeted investigations. nih.govrsc.org

Integrating these omics datasets can provide a holistic view of the this compound biosynthetic pathway, from the genes that code for the enzymes to the final chemical product. This knowledge is not only of fundamental scientific interest but also enables biotechnological applications, such as engineering microorganisms or other plants to produce this compound in a controlled and scalable manner. dtu.dk

| Omics Layer | Key Technology | Information Gained for this compound Research |

|---|---|---|

| Genomics | Whole-Genome Sequencing | Identifies all potential biosynthetic genes and gene clusters. |

| Transcriptomics | RNA-Sequencing | Reveals which genes are expressed during this compound production. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Confirms the presence and abundance of biosynthetic enzymes. |

| Metabolomics | UHPLC-Q-TOF-MS | Quantifies this compound and identifies its precursors and intermediates. nih.gov |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and natural product research. jhidc.orgnih.gov These computational tools can analyze vast and complex datasets to identify patterns and make predictions far more efficiently than traditional methods. dypvp.edu.incas.org For this compound, AI and ML can be applied across the entire research and development pipeline.

Potential applications include:

Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on data from this compound and its synthesized derivatives to predict the biological activity of new, virtual compounds. cas.org This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. jhidc.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high affinity for a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. jddtonline.info These models could generate novel alkaloid scaffolds inspired by this compound but with enhanced therapeutic potential.

Biosynthetic Gene Cluster Identification: AI algorithms can be trained to scan genomic data and identify putative biosynthetic gene clusters responsible for producing natural products like this compound. fnasjournals.com This can significantly accelerate the discovery of the complete biosynthetic pathway.